4-Bromomethylcyclohexanol

Description

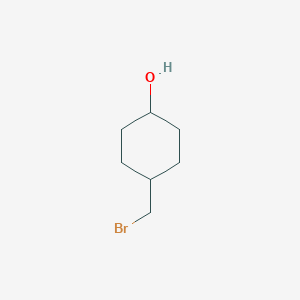

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPOTKLFNVQDGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207669-62-3 | |

| Record name | 4-(bromomethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromomethylcyclohexanol can be synthesized through several methods. One common approach involves the bromination of cyclohexanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethylcyclohexanol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction Reactions: The compound can be reduced to form cyclohexylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane, acetone).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products:

Substitution: Various substituted cyclohexanol derivatives.

Oxidation: Cyclohexanone, cyclohexanal.

Reduction: Cyclohexylmethanol.

Scientific Research Applications

4-Bromomethylcyclohexanol has diverse applications in scientific research:

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of several pharmaceutical drugs, including Memantine, a medication used for treating Alzheimer’s disease.

Fine Chemical Production: It is used in the production of flame retardants, plasticizers, and lubricants.

Advanced Material Science: The compound is explored for its potential in developing novel polymers, resins, and liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 4-Bromomethylcyclohexanol is primarily related to its reactive bromomethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to act as an intermediate in various synthetic pathways. The hydroxyl group also contributes to its reactivity, enabling oxidation and reduction reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromomethylcyclohexanol with five structurally related brominated cyclohexanol derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₇H₁₃BrO | 209.08 | Not explicitly listed | Bromomethyl at C4, hydroxyl at C1 |

| 4-(4-Bromophenyl)cyclohexanol | C₁₂H₁₅BrO | 255.15 | 86867-99-4 | 4-Bromophenyl at C4, hydroxyl at C1 |

| trans-2-(4-Bromo-phenyl)-cyclohexanol | C₁₂H₁₅BrO | 255.15 | 7295-46-7 | trans-4-Bromophenyl at C2, hydroxyl at C1 |

| 2-(4-Chlorobenzyl)cyclohexanol | C₁₃H₁₇ClO | 224.73 | 7146-90-9 | 4-Chlorobenzyl at C2, hydroxyl at C1 |

| Cyclohexylmethyl Bromide | C₇H₁₃Br | 177.08 | 2550-36-9 | Bromomethyl at C1 (no hydroxyl) |

| Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate | C₁₄H₁₇BrO₂ | 313.19 | 1282589-52-9 | 4-Bromophenyl at C1, ester group |

Key Observations :

- Substituent Effects: this compound’s bromomethyl group enhances electrophilicity compared to aryl-substituted analogs like 4-(4-Bromophenyl)cyclohexanol . The absence of a hydroxyl group in cyclohexylmethyl bromide increases its volatility and reactivity in alkylation reactions .

- Steric and Electronic Factors: Chlorobenzyl-substituted analogs (e.g., 2-(4-Chlorobenzyl)cyclohexanol) exhibit reduced electrophilicity due to the electron-withdrawing chlorine atom but retain utility in chiral synthesis .

Research Findings and Comparative Analysis

Stability and Handling

- This compound: Likely shares handling risks with cyclohexylmethyl bromide, including skin/eye irritation and respiratory hazards. First-aid measures recommend washing with soap and water and seeking medical attention .

- 4-(4-Bromophenyl)cyclohexanol: Stable under ambient conditions but may degrade under strong acidic/basic environments due to the hydroxyl group .

Biological Activity

4-Bromomethylcyclohexanol is an organic compound with significant potential in medicinal chemistry and organic synthesis. Characterized by its bromomethyl group, this compound exhibits various biological activities, primarily due to its reactivity as a bifunctional alkylating agent. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

- Molecular Formula : CHBr

- Molecular Weight : 201.12 g/mol

- Structure : The compound features a cyclohexane ring with a bromomethyl group at the 4-position, enhancing its reactivity compared to non-brominated analogs.

The biological activity of this compound is primarily attributed to its role as a bifunctional alkylating agent . The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity is crucial for its applications in drug development, particularly in targeting specific biological pathways.

Biological Activity Overview

-

Cytotoxicity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- IC50 Values : Compounds derived from this compound have demonstrated IC50 values in the low micromolar range against these cancer cell lines.

-

Antibacterial Activity : Research indicates that some derivatives possess antibacterial properties, showing efficacy against strains such as Staphylococcus aureus and Escherichia coli.

- A study reported complete inhibition of S. aureus growth by certain derivatives, indicating their potential as antibacterial agents.

- Polymer Chemistry Applications : In polymer science, this compound serves as a linking agent for synthesizing cyclic polymers with tailored properties for biomedical applications.

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of compounds synthesized from this compound:

- Study Findings :

- Derivatives exhibited IC50 values ranging from 2 to 10 µM against breast cancer cell lines.

- Significant selectivity was observed, with minimal effects on normal cell lines.

Antibacterial Studies

A comparative analysis of antibacterial activity revealed:

- Tested Strains :

- S. aureus (including methicillin-resistant strains)

- E. coli

- Results :

- Compounds showed varying degrees of inhibition, with some achieving over 90% inhibition at concentrations less than 50 µg/mL.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | CHBr | Active as an alkylating agent; potential anticancer properties |

| 1,4-Dibromobutane | CHBr | Less reactive; primarily used as a reagent |

| 1,4-Dibromocyclohexane | CHBr | Similar reactivity but lacks methyl groups |

| 1,4-Bis(chloromethyl)cyclohexane | CHCl | Lower reactivity compared to brominated analogs |

Safety and Toxicity Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Brominated compounds are often associated with toxicity and environmental concerns. High concentrations can lead to adverse effects in biological systems, necessitating careful handling and risk assessment during laboratory use and application development.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Bromomethylcyclohexanol to maximize yield and purity?

- Methodological Approach :

- Use anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis of the bromomethyl group .

- Control reaction temperature (e.g., 0–25°C) to suppress competing elimination reactions, as bromoalkanes are prone to dehydrohalogenation .

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to ensure completion.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR spectroscopy : Confirm the presence of the cyclohexanol ring (δ 1.2–2.1 ppm for cyclohexyl protons) and bromomethyl group (δ 3.3–3.7 ppm) .

- Elemental analysis : Verify molecular formula (C₇H₁₃BrO) with <2% deviation from theoretical values .

- Mass spectrometry : Look for molecular ion peaks at m/z 177.09 (M⁺) and characteristic fragmentation patterns .

Q. What are the common sources of instability observed in this compound during storage?

- Critical Factors :

- Moisture sensitivity : Store under inert gas (e.g., argon) in sealed containers to prevent hydrolysis to cyclohexanol derivatives .

- Light exposure : Use amber glassware to avoid photolytic degradation of the C-Br bond .

- Temperature : Maintain storage at 2–8°C to reduce thermal decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights :

- Axial vs. equatorial bromomethyl groups : Axial positioning increases steric hindrance, slowing SN2 reactions but favoring SN1 pathways in polar solvents .

- Diastereomer separation : Use chiral chromatography or crystallization to isolate stereoisomers for reactivity studies .

Q. What strategies can mitigate competing elimination pathways when using this compound as an alkylating agent?

- Optimization Approaches :

- Base selection : Use weak bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to reduce E2 elimination .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for substitution over elimination .

- Additives : Add crown ethers to enhance nucleophilicity of counterions (e.g., iodide) in SN2 reactions .

Q. How do contradictions in reported reaction yields for this compound-based syntheses arise, and how can they be resolved?

- Data Contradiction Analysis :

- Purity variability : Compare supplier certificates (e.g., Thermo Scientific: ≥98% purity) with in-house HPLC analyses .

- Moisture content : Use Karl Fischer titration to quantify residual water, which impacts hydrolysis side reactions .

- Reaction scalability : Pilot small-scale (<1 g) vs. large-scale (>10 g) syntheses to identify mass-transfer limitations .

Safety and Experimental Design

Q. What engineering controls and PPE are critical when handling this compound in large-scale reactions?

- Safety Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.